(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

描述

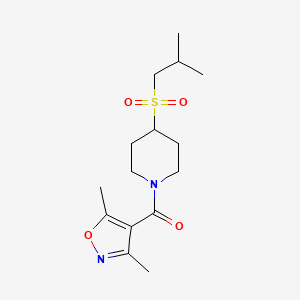

The compound “(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” is a small organic molecule featuring a 3,5-dimethylisoxazole ring linked via a methanone group to a piperidine ring substituted at the 4-position with an isobutylsulfonyl group. The isoxazole moiety (C₅H₆NO) contributes aromatic and hydrogen-bonding properties, while the piperidine ring (C₅H₉N) provides conformational flexibility. The molecular formula is C₁₅H₂₄N₂O₄S, with a molecular weight of 328.4 g/mol.

属性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-21-12(14)4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRWLQLDVSBYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.

Introduction of the Isobutylsulfonyl Group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反应分析

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds share the (3,5-dimethylisoxazol-4-yl)(piperidin-1-yl)methanone core but differ in substituents on the piperidine ring. Key comparisons are outlined below:

(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

- Substituent: 3-Aminomethyl (-CH₂NH₂) on piperidine.

- Molecular Formula : C₁₂H₁₉N₃O₂.

- Molecular Weight : 237.3 g/mol .

- Properties :

- The -CH₂NH₂ group is basic, enhancing solubility in acidic environments.

- Likely to engage in hydrogen bonding via the amine, improving target binding in polar interactions.

- Lower lipophilicity (predicted logP < target compound) due to reduced alkyl chain length.

(4-(Hydroxymethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1178071-93-6)

- Substituent : 4-Hydroxymethyl (-CH₂OH) on piperidine.

- Molecular Formula : C₁₂H₁₈N₂O₃.

- Molecular Weight : 238.3 g/mol .

- Properties: The -CH₂OH group is polar and hydrophilic, increasing aqueous solubility. Potential for hydrogen bonding via the hydroxyl group, affecting pharmacokinetics (e.g., reduced blood-brain barrier penetration). Intermediate lipophilicity compared to the target compound and the aminomethyl derivative.

Structural and Property Comparison Table

Conformational and Electronic Differences

- Piperidine Ring Puckering : The substituent’s steric bulk (e.g., isobutylsulfonyl) may influence piperidine ring puckering, altering the molecule’s 3D conformation and binding site compatibility .

- In contrast, the aminomethyl and hydroxymethyl groups donate electron density, affecting reactivity .

Research Implications and Gaps

Further studies are needed to evaluate:

- Binding Affinity : Target engagement (e.g., enzyme inhibition, receptor modulation).

- ADME Profiles : Absorption, distribution, metabolism, and excretion differences driven by substituents.

- Thermodynamic Stability : Impact of substituents on crystal packing or solution-phase behavior .

生物活性

(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound has a complex structure characterized by the presence of an isoxazole ring and a piperidine moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and bromodomains. The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere, which allows it to mimic acetylated lysines and disrupt histone-bromodomain interactions, crucial for gene regulation and transcriptional activation .

Pharmacological Effects

- Antiproliferative Activity : Research indicates that derivatives of 3,5-dimethylisoxazole exhibit antiproliferative effects against cancer cell lines by inhibiting specific bromodomains involved in cell cycle regulation .

- Anti-inflammatory Properties : Compounds containing the isoxazole structure have shown potential in reducing inflammation through the modulation of cytokine production and signaling pathways .

- Platelet Aggregation Inhibition : Isoxazoles have been identified as antagonists of the glycoprotein IIb/IIIa receptor, which plays a critical role in platelet aggregation. This suggests potential applications in thromboembolic disorders .

Study on Anticancer Activity

A study conducted on various derivatives of 3,5-dimethylisoxazole demonstrated that specific substitutions at the 4-position significantly enhanced binding affinity to bromodomains associated with cancer progression. The most potent compound showed an IC50 value in the low micromolar range against BRD4(1), indicating strong potential for development as an anticancer agent .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of isoxazole derivatives. In vitro assays revealed that these compounds could effectively inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their utility in treating inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。